molecular formula C15H21N3O2 B7421114 N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide

N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide

Cat. No.: B7421114
M. Wt: 275.35 g/mol
InChI Key: WFEZPSOARULRGW-UHFFFAOYSA-N
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Description

N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a formamido group and an alkenyl amide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 2-methyl-6-(propan-2-yl)pyridine intermediate. This can be achieved through a Friedländer synthesis, where an aldehyde and a ketone react in the presence of an acid catalyst.

  • Formylation: : The pyridine intermediate is then subjected to formylation to introduce the formamido group. This can be done using formic acid or formamide under acidic conditions.

  • Amidation: : The final step involves the reaction of the formylated pyridine with an appropriate alkenyl amine to form the desired this compound. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors can be used. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants.

    Catalysis: The use of catalysts, such as palladium or other transition metals, can improve reaction rates and selectivity.

    Purification: Industrial processes also incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced amides or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Oxidized amides or carboxylic acids.

    Reduction: Reduced amides or primary alcohols.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the binding site. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]amino}ethyl)prop-2-enamide
  • N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]carbamoyl}ethyl)prop-2-enamide

Uniqueness

Compared to similar compounds, N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide is unique due to the presence of the formamido group, which enhances its ability to form hydrogen bonds and increases its binding affinity to specific molecular targets. This makes it a valuable compound for developing highly selective drugs and materials with tailored properties.

Properties

IUPAC Name

2-methyl-6-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-5-14(19)16-8-9-17-15(20)12-6-7-13(10(2)3)18-11(12)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZPSOARULRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(C)C)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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